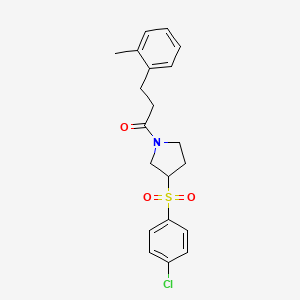

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one

Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one is a propan-1-one derivative featuring a pyrrolidine ring substituted at the 3-position with a 4-chlorophenylsulfonyl group and an o-tolyl (ortho-methylphenyl) substituent on the propanone chain. The synthesis of such compounds typically involves nucleophilic substitution or coupling reactions, as seen in analogous structures (e.g., hydrosulfonylation of alkenes with sulfonyl chlorides under visible light for sulfonyl group incorporation ). The presence of the sulfonyl group enhances stability and polarity, while the pyrrolidine and aromatic moieties contribute to conformational diversity and intermolecular interactions.

Propriétés

IUPAC Name |

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3S/c1-15-4-2-3-5-16(15)6-11-20(23)22-13-12-19(14-22)26(24,25)18-9-7-17(21)8-10-18/h2-5,7-10,19H,6,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMRJLSCOBHYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one, often referred to as a sulfonamide derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 319.84 g/mol. The structure comprises a pyrrolidine ring, a chlorophenyl group, and an o-tolyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways.

- Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing neurotransmitter systems.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Sulfonamide derivatives have been evaluated for their anticancer activity. In vitro studies indicated that these compounds could induce apoptosis in various cancer cell lines, including:

Neuroprotective Effects

Research has indicated that compounds with similar structures may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds structurally related to 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(o-tolyl)propan-1-one:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against multiple strains of bacteria. |

| Study B | Showed promising anticancer effects in vitro on Hela and MCF7 cell lines. |

| Study C | Evaluated neuroprotective effects in animal models, indicating potential for treating neurodegenerative diseases. |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs in terms of substituents, synthesis, and physicochemical properties.

Key Observations:

Structural Variants: Aromatic Substituents: The target compound’s o-tolyl group contrasts with analogs bearing pyridinyl (), furanyl (), or bromophenyl () groups. The 4-chlorophenylsulfonyl moiety distinguishes it from fluorophenylsulfonyl () or phenylthio () derivatives.

Synthetic Efficiency :

- Yields vary significantly: ME-3 (68%, ) vs. quantitative yields for pyrrolidin-1-yl derivatives ().

- Hydrogenation () and hydrosulfonylation () methods highlight diverse routes to propan-1-one scaffolds.

Physicochemical Properties :

- Melting points (e.g., 99–101°C for compound 3 vs. 104°C in literature) suggest purity or polymorphic differences.

- TLC data (Rf = 0.40 for ME-3 ) and molecular weights provide benchmarks for analytical comparisons.

Functional Group Impact :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.